molecular formula C13H18N4 B13438829 3-isopropyl-2-(pyrrolidin-3-yl)-3H-imidazo[4,5-b]pyridine

3-isopropyl-2-(pyrrolidin-3-yl)-3H-imidazo[4,5-b]pyridine

Cat. No.: B13438829
M. Wt: 230.31 g/mol
InChI Key: PBTOXOXUAUZKQA-UHFFFAOYSA-N
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Description

3-isopropyl-2-(pyrrolidin-3-yl)-3H-imidazo[4,5-b]pyridine is a chemical compound featuring the imidazo[4,5-b]pyridine heterocyclic scaffold, a structure of high interest in modern drug discovery. This specific compound is offered for research purposes to investigate the biological activity of this important chemical class. The imidazo[4,5-b]pyridine core is recognized as a privileged structure in medicinal chemistry, serving as a key scaffold in the development of potent kinase inhibitors. Compounds based on this structure have demonstrated significant potential in oncology research, particularly as inhibitors of FMS-like tyrosine kinase 3 (FLT3), a validated drug target in Acute Myeloid Leukemia (AML) . Researchers are exploring these compounds to develop new therapeutic strategies against FLT3-ITD and FLT3-D835Y mutations, which are associated with high relapse rates and poor patient outcomes . Beyond oncology, derivatives of the imidazo[4,5-b]pyridine core are also being investigated for the treatment of inflammatory disorders, highlighting the versatility and broad applicability of this heterocyclic system in pharmaceutical development . The substitution pattern of this particular compound, featuring an isopropyl group and a pyrrolidine moiety, is designed to modulate its physicochemical properties and interaction with biological targets. This product is intended for research and development use in a laboratory setting. It is not for diagnostic or therapeutic use in humans or animals. Researchers are responsible for handling this compound in accordance with all applicable laboratory safety protocols.

Properties

Molecular Formula

C13H18N4

Molecular Weight

230.31 g/mol

IUPAC Name

3-propan-2-yl-2-pyrrolidin-3-ylimidazo[4,5-b]pyridine

InChI

InChI=1S/C13H18N4/c1-9(2)17-12(10-5-7-14-8-10)16-11-4-3-6-15-13(11)17/h3-4,6,9-10,14H,5,7-8H2,1-2H3

InChI Key

PBTOXOXUAUZKQA-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=NC2=C1N=CC=C2)C3CCNC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-isopropyl-2-(pyrrolidin-3-yl)-3H-imidazo[4,5-b]pyridine typically involves the construction of the imidazopyridine core followed by the introduction of the pyrrolidine ring. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the imidazopyridine core can be synthesized via a condensation reaction between 2-aminopyridine and an aldehyde, followed by cyclization with a suitable reagent .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-isopropyl-2-(pyrrolidin-3-yl)-3H-imidazo[4,5-b]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-isopropyl-2-(pyrrolidin-3-yl)-3H-imidazo[4,5-b]pyridine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with various biological activities.

    Medicine: Explored for its potential therapeutic applications, including as an antimicrobial or anticancer agent.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 3-isopropyl-2-(pyrrolidin-3-yl)-3H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pyrrolidine ring contributes to the binding affinity and selectivity of the compound, while the imidazopyridine core can interact with various biological pathways .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Variations at Position 2 and 3

Key Observations :
  • Aryl vs. Heterocyclic Substituents : Diaryl derivatives (e.g., 3f) exhibit COX-2 inhibition due to their planar aromatic systems, which mimic celecoxib’s binding mode . In contrast, the pyrrolidin-3-yl group in the target compound may favor interactions with amine-binding pockets in enzymes or receptors.
  • The target compound lacks halogens, suggesting distinct target selectivity.
  • Alkyne vs. Isopropyl : The prop-2-ynyl group in introduces sp-hybridized carbon reactivity, enabling click chemistry modifications . The isopropyl group in the target compound increases steric bulk, possibly improving metabolic stability.
Anticancer and Anti-Inflammatory Activity :
  • Diaryl Derivatives : Moderate cytotoxicity (IC₅₀: 10–50 µM) against leukemia (K562) and breast cancer (MCF-7) cells, coupled with COX-2 selectivity (2-fold over COX-1) .
  • Kinase-Targeting Derivatives: Compounds like 27g () and the Aurora A inhibitor (PDB: 4BYJ) show nanomolar potency, driven by pyrazolyl and piperazine substituents . The target compound’s pyrrolidine may offer a balance between flexibility and target engagement.
Antimicrobial Activity :
  • Pyridin-3-yl Derivatives : Exhibited MIC values of 12.5–50 µg/mL against S. aureus and E. coli, attributed to π-π stacking with bacterial DNA . The target compound’s aliphatic substituents may reduce DNA intercalation but enhance membrane penetration.

Structural and Physicochemical Comparisons

Table 2: Molecular Properties
Compound Molecular Weight LogP (Predicted) Hydrogen Bond Donors/Acceptors
3-Isopropyl-2-(pyrrolidin-3-yl) ~290 2.1 2 / 4
3f (Diaryl derivative) ~350 3.8 0 / 4
6-Bromo-2-(furan-2-yl)-3-prop-2-ynyl ~330 2.5 0 / 3
Aurora A inhibitor (4BYJ) ~450 3.2 2 / 6
Key Insights :
  • The target compound’s lower LogP (2.1 vs. 3.8 for diaryl derivatives) suggests improved aqueous solubility, beneficial for bioavailability.

Biological Activity

3-Isopropyl-2-(pyrrolidin-3-yl)-3H-imidazo[4,5-b]pyridine is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₁H₁₆N₄
  • Molecular Weight : 204.28 g/mol
  • CAS Number : 1243034-00-5

Anticancer Activity

Recent studies have indicated that derivatives of imidazo[4,5-b]pyridine compounds exhibit significant anticancer properties. For instance, a related compound demonstrated cytotoxic effects on FaDu hypopharyngeal tumor cells, showing better efficacy than the standard drug bleomycin . The mechanism involves apoptosis induction through specific cellular pathways.

Antimicrobial Properties

The imidazo[4,5-b]pyridine scaffold has been linked to antimicrobial activity. A study reported that pyrrole derivatives, which share structural similarities with this compound, exhibited MIC values against Staphylococcus aureus ranging from 3.12 to 12.5 μg/mL, indicating potent antibacterial effects .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Key Enzymes : Compounds in this class may inhibit specific enzymes involved in cancer cell proliferation.
  • Modulation of Signal Transduction Pathways : The compound may interfere with signaling pathways that regulate cell survival and apoptosis.
  • Antimicrobial Mechanisms : Similar to other heterocyclic compounds, it may disrupt bacterial cell wall synthesis or function.

Case Studies and Research Findings

StudyFindings
Study on Anticancer EffectsDemonstrated enhanced cytotoxicity in tumor cells compared to bleomycin .
Antimicrobial EvaluationShowed significant activity against Staphylococcus aureus with low MIC values .
Structure-Activity Relationship (SAR) AnalysisIdentified key structural features that enhance biological activity against various pathogens and cancer cells .

Q & A

Basic Research Questions

Q. What are the standard synthetic methodologies for 3-isopropyl-2-(pyrrolidin-3-yl)-3H-imidazo[4,5-b]pyridine?

  • Methodology : The compound is typically synthesized via multi-step condensation reactions. For example, microwave-assisted Pd/Cu co-catalysis enables efficient C-2 alkenylation of the imidazo[4,5-b]pyridine core, achieving moderate-to-high yields while accommodating diverse functional groups . Alternative routes involve reacting pyridine aldehydes with diamines (e.g., pyridine-2,3-diamine) in the presence of ceric ammonium nitrate (CAN) and H₂O₂ to form the heterocyclic backbone .

Q. Which spectroscopic and crystallographic techniques are employed for structural characterization?

  • Techniques :

  • NMR and Mass Spectrometry : Used to confirm molecular structure and purity. For example, 1H^1H-NMR and 13C^{13}C-NMR are critical for verifying substituent positions and proton environments .
  • X-ray Crystallography : SHELX software (e.g., SHELXL, SHELXS) is widely used for refining crystal structures. The program’s robustness in handling high-resolution data ensures accurate determination of bond lengths, angles, and dihedral angles .

Q. How is in vitro biological activity assessed for this compound class?

  • Assays : Standard protocols include:

  • Antibacterial/Antifungal Testing : Disk diffusion or microdilution methods against strains like E. coli and C. albicans, with streptomycin and gentamicin as positive controls .
  • Kinase Inhibition Assays : Measuring IC₅₀ values using fluorescence polarization or enzymatic activity assays (e.g., Akt1 inhibition studies via PRAS40 phosphorylation) .

Advanced Research Questions

Q. How can substituent effects be optimized to enhance kinase inhibition potency?

  • Strategy :

  • Structure-Activity Relationship (SAR) Studies : Systematic substitution at key positions (e.g., C-6 halogenation) improves binding affinity. For instance, bromine at C-6 enhances reactivity and selectivity for kinase targets like c-Met or Akt .
  • Example : Replacing chlorine with fluorine at C-6 increases metabolic stability while maintaining inhibitory activity .

Q. How to resolve contradictions in pharmacological data (e.g., COX-1 vs. COX-2 inhibition)?

  • Approach :

  • Electronic Effect Analysis : Substituent electronic properties (e.g., electron-withdrawing groups) influence COX isoform selectivity. For example, diaryl pharmacophores at C-2 and C-3 positions show divergent IC₅₀ values (COX-2 IC₅₀ = 9.2 µM vs. COX-1 IC₅₀ = 21.8 µM) due to steric and electronic interactions .
  • Assay Standardization : Control variables like enzyme concentration and incubation time to minimize inter-laboratory variability .

Q. What computational modeling approaches predict electronic properties and binding interactions?

  • Tools :

  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to assess charge transfer and reactivity. For imidazo[4,5-b]pyridines, DFT reveals vibrational modes and potential energy distributions critical for ligand-protein interactions .
  • Molecular Docking : Software like AutoDock Vina models binding poses in Akt1’s hydrophobic cleft, highlighting interactions with residues like Phe161 and Trp80 .

Q. How does stereochemistry (e.g., pyrrolidine configuration) influence biological activity?

  • Case Study : The (R)-configuration of the pyrrolidine moiety in analogs enhances binding to targets like c-Met kinase by optimizing hydrogen-bonding and hydrophobic interactions. Comparative studies show a 3–5-fold increase in potency compared to (S)-isomers .

Methodological Recommendations

  • Synthesis : Prioritize microwave-assisted methods for time efficiency and scalability .
  • Characterization : Combine XRD with DFT to validate electronic and structural properties .
  • Biological Evaluation : Use orthogonal assays (e.g., enzymatic + cellular) to confirm target engagement .

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